N-(2-methoxyethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
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Overview
Description
N-(2-methoxyethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitro group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with an aniline derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used.
Cyclization: Cyclization reactions may require acidic or basic catalysts and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic electronics and photonics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and oxadiazole ring could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-2-[(3-methylphenyl)amino]propanamide
- 2-METHOXYETHYL N-(2-ETHYL-6-METHYLPHENYL)CARBAMATE
Uniqueness
N-(2-methoxyethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a pharmacophore in drug design.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-5-3-4-6-14(12)17-20-18(26-21-17)13-7-8-15(19-9-10-25-2)16(11-13)22(23)24/h3-8,11,19H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEINTWXVRFUIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)NCCOC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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